[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-2-ylmethanone
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Overview
Description
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-2-ylmethanone is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-2-ylmethanone involves multiple steps, typically starting with the preparation of the imidazole and piperidine intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of nickel catalysts.
Spirocyclization: The imidazole intermediate is then subjected to spirocyclization with a piperidine derivative under dehydrative conditions.
Thiophene Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-2-ylmethanone can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to an imidazoline using reducing agents like sodium borohydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an imidazoline derivative
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of [(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-2-ylmethanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups .
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19-18(24-12-9-22-14-24)15-4-1-2-5-16(15)21(19)7-10-23(11-8-21)20(26)17-6-3-13-27-17/h1-6,9,12-14,18-19,25H,7-8,10-11H2/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADSDCQAHLGKSU-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(C3=CC=CC=C23)N4C=CN=C4)O)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4C=CN=C4)O)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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